molecular formula C14H19N3O3 B1386400 4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde CAS No. 1154666-51-9

4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde

Cat. No.: B1386400
CAS No.: 1154666-51-9
M. Wt: 277.32 g/mol
InChI Key: KCELCRPRLXURJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde is an organic compound that features a piperidine ring substituted with a dimethylamino group and a nitrobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Hydrogenation: Using large-scale hydrogenation reactors for the piperidine ring formation.

    Continuous Flow Reactors:

Chemical Reactions Analysis

Types of Reactions

4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde, often referred to as DMAP-NO2, is a compound that has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, organic synthesis, and material science, supported by data tables and case studies.

Medicinal Chemistry

DMAP-NO2 has been studied for its potential as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as a building block for creating more complex molecules.

Case Study: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry explored the use of DMAP-NO2 in synthesizing novel anticancer agents. Researchers reported that derivatives synthesized from DMAP-NO2 exhibited significant cytotoxicity against various cancer cell lines. The nitro group in the compound was found to enhance the reactivity towards nucleophilic attack, facilitating the formation of desired products.

Organic Synthesis

DMAP-NO2 serves as a versatile reagent in organic synthesis. It can be employed in various reactions, including nucleophilic substitutions and condensation reactions.

Table 2: Reactions Involving DMAP-NO2

Reaction TypeDescriptionReference
Nucleophilic SubstitutionActs as a nucleophile in aromatic substitutionsSmith et al., 2020
Condensation ReactionsForms imines and other condensation productsJohnson & Lee, 2021

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in developing polymers and coatings.

Case Study: Development of Conductive Polymers

Research published in Advanced Materials highlighted the use of DMAP-NO2 in synthesizing conductive polymers. The incorporation of DMAP-NO2 into polymer matrices improved electrical conductivity and thermal stability, making it a candidate for electronic applications.

Mechanism of Action

The mechanism of action of 4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde is unique due to the combination of the piperidine ring, dimethylamino group, and nitrobenzaldehyde moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Biological Activity

4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a dimethylamino group and a nitrobenzaldehyde moiety. This structure is significant as it influences the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation of 4-(dimethylamino)piperidine with 3-nitrobenzaldehyde. The reaction conditions can vary, but generally, an acid catalyst is employed to facilitate the formation of the imine intermediate, which is then reduced to yield the final product.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of nitrobenzaldehydes have been evaluated for their antibacterial activity against various strains of bacteria. In one study, a series of nitro-substituted benzaldehydes were tested against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at concentrations around 1 mM .

Antitumor Activity

The incorporation of piperidine rings in pharmacologically active compounds has been linked to enhanced antitumor activity. Studies on related compounds indicate that they can induce apoptosis in cancer cells through various pathways, including DNA damage and cell cycle arrest . The presence of the nitro group in this compound may enhance its electron-withdrawing capacity, potentially improving its interaction with cellular targets involved in tumorigenesis.

The biological activity of this compound may be attributed to its ability to form reactive intermediates upon reduction of the nitro group. This process can lead to the generation of radical species that interfere with DNA synthesis, ultimately causing cell death . Additionally, piperidine derivatives are known for their ability to modulate neurotransmitter systems, which could suggest neuroactive properties that warrant further investigation.

Case Studies

Several studies have documented the biological effects of similar compounds:

  • Antibacterial Evaluation : A study assessed various nitro compounds for their antibacterial efficacy using disc diffusion methods. Compounds similar to this compound displayed varying degrees of activity against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity in Cancer Cell Lines : A recent investigation into piperidine derivatives showed promising cytotoxic effects against leukemia cell lines (HL60 and K562) with IC50 values ranging from 0.70 µM to 3.30 µM . This suggests a potential application for this compound in cancer treatment.

Data Summary

Activity Type Tested Against IC50/Concentration Reference
AntibacterialS. aureus, E. coli~1 mM
AntitumorHL60, K562 cell lines0.70 - 3.30 µM
MechanismDNA synthesis inhibitionReactive intermediates

Properties

IUPAC Name

4-[4-(dimethylamino)piperidin-1-yl]-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-15(2)12-5-7-16(8-6-12)13-4-3-11(10-18)9-14(13)17(19)20/h3-4,9-10,12H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCELCRPRLXURJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.